2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and triazine precursors.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkylating agents under controlled conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original acetamide moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms and synthetic methodologies.
Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate
- 5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide
- Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine
Uniqueness
The uniqueness of 2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide lies in its complex heterocyclic structure, which combines multiple ring systems and functional groups. This structural complexity can lead to unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5g/mol |
IUPAC Name |
2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22N4O3S/c1-4-20(3)9-13-15(11-27-20)28-18-17(13)19(26)24(23-22-18)10-16(25)21-14-8-6-5-7-12(14)2/h5-8H,4,9-11H2,1-3H3,(H,21,25) |
InChI Key |
JZVPNQCUECYDBA-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4C)C |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4C)C |
Origin of Product |
United States |
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